molecular formula C25H21NO4 B6300346 2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione CAS No. 1024577-88-5

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione

Cat. No.: B6300346
CAS No.: 1024577-88-5
M. Wt: 399.4 g/mol
InChI Key: PWLZTZZWOQJMNJ-UHFFFAOYSA-N
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Description

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione is a complex organic compound with a unique structure that includes both aromatic and indane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized with indane-1,3-dione under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-[(3,4-dimethoxyphenyl)methyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-20-13-12-16(14-21(20)30-2)15-26-23(17-8-4-3-5-9-17)22-24(27)18-10-6-7-11-19(18)25(22)28/h3-14,27H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZTZZWOQJMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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